Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro-
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Overview
Description
Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- is a synthetic organic compound with the molecular formula C8H15NO2 It is characterized by the presence of an acetamide group attached to a 1,1-dimethyl-3-oxobutyl chain, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- typically involves the reaction of acetamide with 1,1-dimethyl-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetamide group. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the trifluoromethyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted acetamides
Scientific Research Applications
Chemistry
In chemistry, Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- are investigated for their potential therapeutic properties. The trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds, leading to more effective treatments.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dimethyl-3-oxobutyl)acetamide
- N-(1-Benzyl-2-oxopropyl)acetamide
- N-[2-(2-Oxiranylmethoxy)phenyl]acetamide
Uniqueness
Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it more effective in various applications compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methyl-4-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C8H12F3NO2/c1-5(13)4-7(2,3)12-6(14)8(9,10)11/h4H2,1-3H3,(H,12,14) |
InChI Key |
JBOXIIXMRJXNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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